molecular formula C35H62O8 B1250946 Anmontanin B

Anmontanin B

Cat. No.: B1250946
M. Wt: 610.9 g/mol
InChI Key: GHEKIGMRUQZXTB-ONEOCZONSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Anmontanin B is a monotetrahydrofuran (mono-THF) acetogenin isolated from the leaves of Annona montana (soursop family). Acetogenins are bioactive polyketides characterized by long aliphatic chains containing oxygenated functional groups, such as THF rings and γ-lactone moieties.

Properties

Molecular Formula

C35H62O8

Molecular Weight

610.9 g/mol

IUPAC Name

(2S)-2-methyl-4-[(2R,6R,15S)-2,6,15-trihydroxy-15-[(2S,5R)-5-[(1R)-1-hydroxyundecyl]oxolan-2-yl]-8-oxopentadecyl]-2H-furan-5-one

InChI

InChI=1S/C35H62O8/c1-3-4-5-6-7-8-9-13-19-31(39)33-21-22-34(43-33)32(40)20-14-11-10-12-16-29(37)25-30(38)18-15-17-28(36)24-27-23-26(2)42-35(27)41/h23,26,28,30-34,36,38-40H,3-22,24-25H2,1-2H3/t26-,28+,30+,31+,32-,33+,34-/m0/s1

InChI Key

GHEKIGMRUQZXTB-ONEOCZONSA-N

Isomeric SMILES

CCCCCCCCCC[C@H]([C@H]1CC[C@H](O1)[C@H](CCCCCCC(=O)C[C@@H](CCC[C@H](CC2=C[C@@H](OC2=O)C)O)O)O)O

Canonical SMILES

CCCCCCCCCCC(C1CCC(O1)C(CCCCCCC(=O)CC(CCCC(CC2=CC(OC2=O)C)O)O)O)O

Synonyms

anmontanin B

Origin of Product

United States

Comparison with Similar Compounds

Structural and Stereochemical Comparisons

Key Compounds for Comparison:
  • Anmontanin C: A stereochemically pure mono-THF acetogenin with a γ-hydroxymethyl-γ-lactone moiety.
  • Annonacin: A well-studied mono-THF acetogenin with potent neurotoxic and antitumor activities.
  • Murisolin: A mono-THF acetogenin containing a saturated γ-lactone ring.
Table 1: Structural and Functional Comparison
Feature Anmontanin B Anmontanin C Annonacin Murisolin
Lactone Type γ-Hydroxybutenolide* γ-Hydroxymethyl-γ-lactone Saturated γ-lactone Saturated γ-lactone
Stereochemical Purity Likely racemic (inferred) Stereochemically pure Racemic (configurational interconversion) Racemic (configurational interconversion)
THF Ring Position Adjacent to lactone* Adjacent to lactone Central region of aliphatic chain Central region of aliphatic chain
Pharmacological Activity Anticancer (inferred) Cytotoxic, antitumor Neurotoxic, antitumor Antiparasitic, cytotoxic
Key Differences:

Lactone Configuration: Anmontanin C uniquely possesses a γ-hydroxymethyl-γ-lactone, distinguishing it from this compound and other acetogenins. This moiety enhances stereochemical stability, as observed in its resolved NMR spectra . In contrast, annonacin and murisolin feature saturated γ-lactones, which undergo rapid configurational interconversion, leading to racemic mixtures and inconsistent NMR signals .

Stereochemical Stability: Anmontanin C’s stereochemical purity is attributed to its γ-hydroxymethyl group, which imposes conformational constraints. This contrasts with this compound and annonacin, where the absence of such substituents allows dynamic interconversion between enantiomers, complicating spectral analysis .

Biological Implications: Anmontanin C’s stereochemical purity may enhance target specificity in cytotoxic assays, whereas annonacin’s neurotoxicity is linked to its ability to inhibit mitochondrial complex I—a trait shared among many racemic acetogenins .

NMR and Spectroscopic Behavior

  • Anmontanin C: Exhibits resolved NMR peaks due to restricted conformational mobility. Mootoo et al.
  • Annonacin/Murisolin: Show peak splitting or averaging in NMR due to configurational interconversion. External factors (temperature, impurities) further affect spectral reproducibility .

Pharmacological Activities

While direct data on this compound is sparse, comparisons with analogs suggest:

  • Anticancer Potential: Mono-THF acetogenins like annonacin and Anmontanin C exhibit cytotoxicity via mitochondrial disruption. This compound likely shares this mechanism .
  • Neurotoxicity: Annonacin’s neurotoxic effects are well-documented, but Anmontanin C’s structural uniqueness may reduce off-target toxicity .

Q & A

Basic: What experimental methodologies are recommended for the initial chemical characterization of Anmontanin B?

Answer:

  • Isolation and Purification : Use chromatography (e.g., HPLC, column chromatography) with solvent systems tailored to this compound’s polarity. Validate purity via ≥95% peak area in analytical HPLC .
  • Structural Elucidation : Combine spectroscopic techniques (NMR for stereochemistry, HRMS for molecular formula, IR for functional groups). Cross-validate with X-ray crystallography if crystalline .
  • Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail protocols in the "Experimental" section, ensuring reproducibility .

Basic: How can researchers establish the biological activity profile of this compound?

Answer:

  • In Vitro Assays : Use dose-response curves (e.g., IC₅₀ values) in target-specific assays (enzyme inhibition, cell viability). Include positive/negative controls and solvent controls to isolate compound effects .
  • In Vivo Models : Select species and disease models aligned with this compound’s hypothesized mechanism. Document ethical approvals and randomization protocols .
  • Data Validation : Replicate experiments ≥3 times, reporting mean ± SD and statistical significance (p<0.05) .

Basic: What analytical techniques are critical for validating this compound’s stability under varying conditions?

Answer:

  • Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 1 month) with LC-MS monitoring. Track degradation products and quantify parent compound retention .
  • Kinetic Analysis : Use Arrhenius plots to predict shelf-life. Include pH, light, and temperature variables in experimental design .

Advanced: How should researchers address contradictions in reported pharmacological efficacy data for this compound?

Answer:

  • Systematic Review : Aggregate data from peer-reviewed studies (excluding non-peer-reviewed sources like *benchchem.com *). Use PRISMA guidelines to assess bias and heterogeneity .
  • Variable Analysis : Compare experimental conditions (e.g., dosage, model organisms, endpoints). For example, discrepancies in IC₅₀ values may arise from cell line-specific uptake mechanisms .
  • Meta-Analysis : Apply random-effects models to quantify pooled effect sizes and identify outliers .

Advanced: What strategies optimize the synthetic yield and scalability of this compound?

Answer:

  • Reaction Engineering : Screen catalysts (e.g., organocatalysts vs. metal catalysts) and solvents for atom economy. Use DOE (Design of Experiments) to identify critical parameters (e.g., temperature, stoichiometry) .
  • Process Analytics : Implement PAT (Process Analytical Technology) for real-time monitoring. Validate scalability via pilot-scale batches (1–10 kg) with consistent purity profiles .

Advanced: How can multi-omics approaches elucidate this compound’s mechanism of action?

Answer:

  • Transcriptomics/Proteomics : Use RNA-seq and LC-MS/MS to identify differentially expressed genes/proteins post-treatment. Validate targets via CRISPR knockouts .
  • Metabolomics : Track metabolic flux changes (e.g., via ¹³C-labeled substrates) to map pathway disruptions .
  • Data Integration : Apply systems biology tools (e.g., STRING, KEGG) to construct interaction networks .

Advanced: What steps ensure reproducibility in this compound research across laboratories?

Answer:

  • Protocol Standardization : Publish detailed SOPs in supplementary materials, including instrument calibration methods .
  • Material Sharing : Deposit compound samples in public repositories (e.g., Addgene) with batch-specific QC data .
  • Collaborative Validation : Initiate multi-center studies to compare inter-lab variability .

Advanced: How should researchers design studies to minimize confounding variables in this compound trials?

Answer:

  • Randomization : Use block randomization for in vivo studies to distribute genetic/environmental variability .
  • Blinding : Implement double-blinding in pharmacological assays to reduce observer bias .
  • Covariate Adjustment : Apply ANCOVA to statistically control for variables like age or baseline biomarker levels .

Advanced: What computational and experimental methods validate this compound’s structure-activity relationships (SAR)?

Answer:

  • Molecular Docking : Predict binding affinities to target proteins (e.g., using AutoDock Vina). Validate with mutagenesis studies .
  • Analog Synthesis : Introduce functional group modifications (e.g., -OH to -OCH₃) and test activity shifts. Use QSAR models to prioritize analogs .
  • Crystallography : Resolve ligand-target co-crystal structures to confirm binding modes .

Advanced: How should researchers interpret conflicting data on this compound’s toxicity thresholds?

Answer:

  • Dose-Response Modeling : Compare LD₅₀/NOAEL values across studies. Assess if differences stem from administration routes (oral vs. intravenous) .
  • Toxicogenomics : Identify gene expression markers (e.g., CYP450 isoforms) linked to metabolite-induced toxicity .
  • Uncertainty Quantification : Report 95% confidence intervals for toxicity endpoints and use sensitivity analysis to rank risk factors .

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